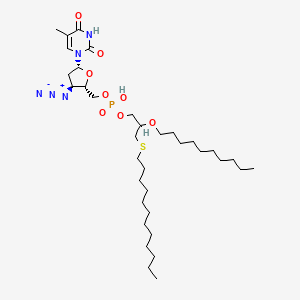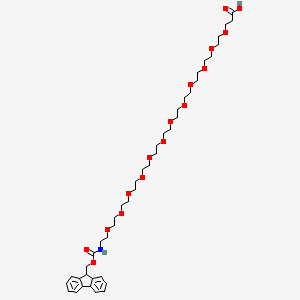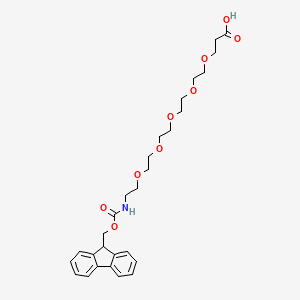
Fozivudina tidoxil
Descripción general
Descripción
El tidoxil de fozivudina es un conjugado de lipido-tioetil-Zidovudina. Es un compuesto en investigación que se estudia principalmente por su potencial uso en el tratamiento de infecciones por VIH. Después de la ingesta, se divide intracelularmente en la fracción lipídica y Zidovudina-monofosfato, que posteriormente se fosforila al metabolito activo Zidovudina-trifosfato .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
El tidoxil de fozivudina ejerce sus efectos a través del siguiente mecanismo:
División intracelular: Después de la ingesta, el compuesto se divide intracelularmente en la fracción lipídica y Zidovudina-monofosfato.
Fosforilación: La Zidovudina-monofosfato se fosforila posteriormente al metabolito activo Zidovudina-trifosfato.
Dianas moleculares: El metabolito activo se dirige a la enzima transcriptasa inversa, inhibiendo la replicación viral.
Safety and Hazards
Fozivudine tidoxil has been used in trials studying the treatment of HIV Infections . The safety and scientific validity of these studies is the responsibility of the study sponsor and investigators . There were three adverse events possibly related to fozivudine: urine abnormality, gastrointestinal pain, and abnormal dreams .
Direcciones Futuras
The long-term effects of single-agent therapy administered only during the acute stage of infection (interrupted treatment) remain largely uncharacterized . Further investigation of Fozivudine tidoxil is warranted to assess pharmacokinetics, optimal dosage, and to directly compare the antiviral activity of Fozivudine tidoxil to Zidovudine in naturally infected cats .
Análisis Bioquímico
Biochemical Properties
Fozivudine Tidoxil is a pyrimidone, a class of organic compounds that contain a pyrimidine ring, which bears a ketone . In biochemical reactions, Fozivudine Tidoxil interacts with enzymes such as Nucleotide Pyrophosphatases/Phosphodiesterases (NPPs), specifically NPP1 and NPP3 . These enzymes cleave liponucleotides to produce a lipid moiety and a nucleoside-mono-phosphate, leading to specific enzymatic bio-activation and intracellular supply of the active principle .
Cellular Effects
Fozivudine Tidoxil has been observed to have effects on various types of cells. In an in vitro study investigating intracellular metabolism, Fozivudine Tidoxil was metabolised in both resting and mitogen-stimulated human peripheral blood leukocyte cells . The effect of Fozivudine Tidoxil against HIV was found to be independent of thymidine kinase activity .
Molecular Mechanism
The molecular mechanism of Fozivudine Tidoxil involves its bio-activation by two enzymes, NPP1 and NPP3, into the lipid moiety and intracellularly Zidovudine-monophosphate (ZVD-MP), which is subsequently phosphorylated to the active metabolite, triphosphorylated Zidovudine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fozivudine Tidoxil have been observed over time. In a phase I/II dose-escalating trial, three doses of Fozivudine Tidoxil were administered for 1 week. Steady-state pharmacokinetics showed slightly higher plasma concentrations compared with levels after the first dose .
Dosage Effects in Animal Models
In animal models, the effects of Fozivudine Tidoxil vary with different dosages. In a study with cats, Fozivudine Tidoxil administration during the acute stage of Feline Immunodeficiency Virus infection decreased plasma and cell-associated viremia during the first 2 weeks of infection .
Metabolic Pathways
Fozivudine Tidoxil is involved in metabolic pathways where it is bio-activated by two enzymes (NPP1 and NPP3) into the lipid moiety and intracellularly Zidovudine-monophosphate .
Métodos De Preparación
La síntesis de tidoxil de fozivudina implica varios pasos:
Preparación inicial: El tratamiento de 2-deciloxi-3-(dodecilmercapto)-1-propanol con oxicloruro de fósforo en presencia de trietilamina produce el éster diclorofosfato intermedio.
Condensación: Este intermedio se condensa luego con 3'-desoxi-3'-azidotimidina (AZT) para producir el éster fosfato diéster objetivo después de la hidrólisis acuosa.
Método alternativo: El diéster del título también se puede obtener mediante la condensación catalizada por fosfolipasa D de AZT con el éster monofosfato de colina.
Análisis De Reacciones Químicas
El tidoxil de fozivudina experimenta varios tipos de reacciones químicas:
Oxidación: El compuesto se puede oxidar para formar varios derivados oxidados.
Reducción: Se puede reducir para formar derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución donde se introducen diferentes grupos funcionales.
Reactivos y condiciones comunes: Los reactivos comunes incluyen oxicloruro de fósforo, trietilamina y fosfolipasa D.
Comparación Con Compuestos Similares
El tidoxil de fozivudina se compara con otros compuestos similares como la Zidovudina y la Fosalvudina:
Los compuestos similares incluyen:
- Zidovudina
- Fosalvudina
- Apricitabina
- Elvucitabina
Propiedades
IUPAC Name |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2-decoxy-3-dodecylsulfanylpropyl) hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H64N5O8PS/c1-4-6-8-10-12-14-15-17-19-21-23-50-28-30(45-22-20-18-16-13-11-9-7-5-2)26-46-49(43,44)47-27-32-31(38-39-36)24-33(48-32)40-25-29(3)34(41)37-35(40)42/h25,30-33H,4-24,26-28H2,1-3H3,(H,43,44)(H,37,41,42)/t30?,31-,32+,33+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHARWXWOCPXCR-WELGVCPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSCC(COP(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCSCC(COP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H64N5O8PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10931199 | |
| Record name | 1-(3-Azido-5-O-{[2-(decyloxy)-3-(dodecylsulfanyl)propoxy](hydroxy)phosphoryl}-2,3-dideoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10931199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
746.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141790-23-0 | |
| Record name | Fozivudine tidoxil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141790230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fozivudine Tidoxil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12423 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-(3-Azido-5-O-{[2-(decyloxy)-3-(dodecylsulfanyl)propoxy](hydroxy)phosphoryl}-2,3-dideoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10931199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FOZIVUDINE TIDOXIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/687805287F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid](/img/structure/B1673517.png)
![N-((5-Chloro-1H-indol-2-yl)methyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1673518.png)


![N-[(4-Chlorophenyl)methyl]-1-Methyl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B1673522.png)


